molecular formula C10H10N2O3S B2886400 8-Methoxyquinoline-5-sulfonamide CAS No. 129660-43-1

8-Methoxyquinoline-5-sulfonamide

Cat. No.: B2886400
CAS No.: 129660-43-1
M. Wt: 238.26
InChI Key: NBNICQVASFCFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxyquinoline-5-sulfonamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a methoxy group at the 8th position and a sulfonamide group at the 5th position of the quinoline ring enhances its chemical reactivity and biological activity.

Mechanism of Action

Target of Action

8-Methoxyquinoline-5-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects the downstream production of purines and pyrimidines, which are essential components of DNA .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial DNA synthesis , effectively inhibiting bacterial growth . This makes the compound potentially useful as an antibacterial agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their high resistance to biodegradation may lead to long residence times in both water and soil matrices . These factors should be considered when assessing the environmental impact and therapeutic use of this compound.

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative and the biomolecules it interacts with .

Cellular Effects

Related quinoline derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, some quinoline derivatives have demonstrated anticancer activity against various cell lines .

Molecular Mechanism

Sulfonamide drugs, which share a similar functional group, have been shown to inhibit the enzyme carbonic anhydrase, disrupting the balance of carbon dioxide and water in the body

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar compounds have been studied extensively .

Dosage Effects in Animal Models

The effects of 8-Methoxyquinoline-5-sulfonamide at different dosages in animal models have not been reported in the literature. Sulfonamide drugs have been shown to cause various side effects at high doses, including allergic reactions .

Metabolic Pathways

Sulfonamide drugs are known to undergo various metabolic processes in the body .

Transport and Distribution

Related compounds, such as 8-hydroxyquinoline, have been shown to bind copper and transport it into cells .

Subcellular Localization

The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Methoxyquinoline-5-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with amine derivatives. The reaction typically occurs in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at room temperature . Another method involves the use of acetylene derivatives of amine to react with 8-methoxyquinoline-5-sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-Methoxyquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as acetylene derivatives and hybrid systems containing quinoline and triazole moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxyquinoline-5-sulfonamide is unique due to its combination of a methoxy group and a sulfonamide group, which enhances its chemical reactivity and biological activity. Its ability to form hybrid systems with other chemical entities further distinguishes it from similar compounds .

Properties

IUPAC Name

8-methoxyquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-15-8-4-5-9(16(11,13)14)7-3-2-6-12-10(7)8/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNICQVASFCFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.